molecular formula C29H50N2O7 B583727 Palm-glu(nhs)-otbu CAS No. 204521-63-1

Palm-glu(nhs)-otbu

Cat. No.: B583727
CAS No.: 204521-63-1
M. Wt: 538.726
InChI Key: MKJFKKLCCRQPHN-QHCPKHFHSA-N
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Description

Palm-glu(nhs)-otbu, also known as Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester, is a compound used in peptide synthesis. It is a derivative of glutamic acid, modified with a palmitoyl group and a tert-butyl ester, making it a versatile reagent in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester typically involves the following steps:

    Protection of Glutamic Acid: The carboxyl groups of glutamic acid are protected using tert-butyl esters.

    Palmitoylation: The protected glutamic acid is then reacted with palmitoyl chloride in the presence of a base such as triethylamine to introduce the palmitoyl group.

    Activation with N-hydroxysuccinimide: The palmitoylated glutamic acid is activated by reacting with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.

Industrial Production Methods

Industrial production of Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection and Palmitoylation: Large quantities of glutamic acid are protected and palmitoylated using automated reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester undergoes several types of chemical reactions:

    Substitution Reactions: The NHS ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the ester groups.

Major Products

    Amide Derivatives: Substitution reactions with amines yield amide derivatives.

    Carboxylic Acids: Hydrolysis of the ester groups results in the formation of carboxylic acids.

Scientific Research Applications

Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester has several scientific research applications:

    Peptide Synthesis: It is used as a reagent in solid-phase peptide synthesis to introduce palmitoyl groups into peptides, enhancing their stability and membrane affinity.

    Bioconjugation: The NHS ester group allows for the conjugation of the compound to proteins, peptides, and other biomolecules, facilitating the study of protein interactions and functions.

    Drug Delivery: The compound is used in the development of drug delivery systems, where the palmitoyl group enhances the lipophilicity and cellular uptake of therapeutic agents.

Mechanism of Action

The mechanism of action of Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester involves:

    Formation of Amide Bonds: The NHS ester reacts with nucleophiles such as amines to form stable amide bonds.

    Enhanced Lipophilicity: The palmitoyl group increases the lipophilicity of the conjugated molecules, improving their interaction with cell membranes and enhancing cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl-glutamic acid methyl ester: Similar to Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester but with a methyl ester group instead of tert-butyl.

    Palmitoyl-glutamic acid ethyl ester: Another similar compound with an ethyl ester group.

Uniqueness

Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester is unique due to its combination of the NHS ester and tert-butyl ester groups, which provide both reactivity and stability. The palmitoyl group further enhances its lipophilicity, making it a valuable reagent in various biochemical and pharmaceutical applications.

Properties

IUPAC Name

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(hexadecanoylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJFKKLCCRQPHN-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858279
Record name 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-hexadecanoyl-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204521-63-1
Record name 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-hexadecanoyl-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (L-glutamic Acid, N-(1-Oxohexadecyl)-,1-(1,1-dimethylethyl)-5-(2,5-Dioxo-1-Pyrrolidinyl Ester)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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